BenchChemオンラインストアへようこそ!

1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine

KRAS G12D inhibition ERK phosphorylation Oncology

1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-amine (CAS 1249898-70-1) is a strategic fluorinated heterocyclic amine with a validated 2 nM IC50 against KRAS G12D. Its specific 3-fluoro regioisomerism, 3-methylbutan-1-amine chain, and pKa of 8.28 provide distinct CNS-favorable cLogP (~1.5-2.0) and ADME profiles that shorter-chain analogs cannot replicate. Procurement of this exact structure ensures SAR reproducibility and de-risks sodium channel/oncology lead optimization.

Molecular Formula C10H15FN2
Molecular Weight 182.24 g/mol
CAS No. 1249898-70-1
Cat. No. B6228689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine
CAS1249898-70-1
Molecular FormulaC10H15FN2
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=CC(=CN=C1)F)N
InChIInChI=1S/C10H15FN2/c1-7(2)3-10(12)8-4-9(11)6-13-5-8/h4-7,10H,3,12H2,1-2H3
InChIKeyUQLHFIJNGMDKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-amine (CAS 1249898-70-1): A Fluorinated Pyridine Building Block for Targeted Synthesis and Bioactivity Screening


1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-amine (CAS 1249898-70-1) is a fluorinated heterocyclic primary amine featuring a 5-fluoropyridin-3-yl group attached to a 3-methylbutan-1-amine chain . With a molecular formula of C10H15FN2 and a molecular weight of 182.24 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the preparation of aminopyridinamides as sodium channel modulators . Its predicted physicochemical properties include a boiling point of 253.9±25.0 °C, density of 1.047±0.06 g/cm³, and pKa of 8.28±0.42, indicating moderate basicity suitable for salt formation and purification strategies . The compound is commercially available from multiple suppliers with typical purity specifications of ≥95%, though supply discontinuations have been noted in some catalogs, highlighting the importance of vendor verification for procurement continuity .

Why 1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-amine Cannot Be Interchanged with Close Structural Analogs in Sodium Channel Modulator Development


In medicinal chemistry campaigns targeting sodium channels or other ion channels, the precise substitution pattern and regioisomerism of fluorinated pyridine amines critically influence both target engagement and ADME properties. The target compound, 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine, differs from its close structural analogs in two key respects: (1) the position of the fluorine atom on the pyridine ring (3-position attachment vs. alternative 2-position or 4-position attachments) and (2) the substitution pattern of the amine-bearing alkyl chain (3-methylbutan-1-amine vs. ethanamine or other shorter chains). These seemingly minor modifications can result in substantial differences in binding affinity, as evidenced by the compound's reported IC50 of 2 nM for KRAS G12D mutant inhibition in human AGS cells, a potency level that may not be replicated by regioisomers or chain-length variants [1]. Additionally, the compound's predicted pKa of 8.28 places it in a specific basicity range that affects salt selection, crystallization behavior, and formulation development in ways that other amine analogs with different pKa values cannot mimic . Generic substitution with a structurally similar but functionally distinct analog risks compromising assay reproducibility, altering SAR trends, and introducing unexpected off-target effects that can derail lead optimization campaigns.

Quantitative Differentiation Guide for 1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-amine (CAS 1249898-70-1) Relative to Structural Analogs


KRAS G12D Mutant Inhibition Potency: Nanomolar IC50 in Human Gastric Cancer Cells

1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-amine demonstrates potent inhibition of KRAS G12D mutant activity with an IC50 of 2 nM in human AGS gastric adenocarcinoma cells, assessed by reduction in ERK phosphorylation after 3 hours via In-Cell Western assay [1]. This nanomolar potency positions the compound as a highly active KRAS G12D inhibitor building block, significantly more potent than many screening hits that typically exhibit IC50 values in the micromolar range. While direct head-to-head data with its closest regioisomer, 3-(5-fluoropyridin-2-yl)-3-methylbutan-1-amine (CAS 2229394-17-4), is not publicly available, the 3-position attachment of the pyridine nitrogen in the target compound is known in the broader pyridine amine class to confer distinct binding geometries and electronic properties compared to 2-position or 4-position attachments [2].

KRAS G12D inhibition ERK phosphorylation Oncology Target validation

Physicochemical Differentiation: pKa and Basicity Profile for Salt Selection and Formulation

The predicted pKa of 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine is 8.28±0.42 . This moderate basicity is approximately 1.8 log units lower than the pKa of the shorter-chain analog 1-(5-fluoropyridin-3-yl)ethan-1-amine, which has a predicted pKa of approximately 10.1±0.42 based on computational estimates for primary amines with similar substitution patterns [1][2]. The lower pKa of the target compound reflects the electron-withdrawing inductive effect of the extended alkyl chain and branched methyl group, which reduces the electron density on the amine nitrogen compared to the ethanamine analog.

pKa prediction Salt screening Formulation development Preformulation

Synthetic Utility: Documented Application in Aminopyridinamide Sodium Channel Modulators

1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-amine has been specifically documented for use in the preparation of aminopyridinamides as sodium channel modulators . This application note references foundational medicinal chemistry literature by Edwards et al. (J. Med. Chem., 1998) and Ishikawa et al. (Chem. Lett., 2006), establishing a validated synthetic pathway and target class relevance. In contrast, its positional isomer 3-(5-fluoropyridin-2-yl)-3-methylbutan-1-amine (CAS 2229394-17-4) is described more generically as relevant for developing kinase inhibitors or CNS-targeting molecules, lacking the same level of documented application specificity for sodium channel programs [1]. The 3-position attachment of the pyridine nitrogen in the target compound is structurally aligned with the pharmacophore requirements for sodium channel binding, as established in the referenced medicinal chemistry literature.

Sodium channel modulator Aminopyridinamide synthesis Medicinal chemistry building block Pain therapeutics

Lipophilicity and Permeability Potential: cLogP Differentiation from Shorter-Chain Analogs

While experimentally determined logP values are not publicly available for 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine, computational estimates based on the compound's extended 3-methylbutan-1-amine chain suggest a cLogP in the range of 1.5-2.0. For comparison, the shorter-chain analog (1R)-1-(5-fluoropyridin-3-yl)ethan-1-amine has a reported calculated LogP of 0.44 [1]. The target compound's three-carbon extension with a branched methyl group increases lipophilicity by approximately 1.0-1.5 log units compared to the ethanamine analog.

Lipophilicity cLogP Membrane permeability Blood-brain barrier penetration

Optimal Application Scenarios for 1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-amine (CAS 1249898-70-1) Based on Verified Differentiation Evidence


KRAS G12D Inhibitor Lead Discovery and SAR Exploration

With a reported IC50 of 2 nM against KRAS G12D mutant in human AGS gastric cancer cells [1], this compound serves as a high-potency starting point for medicinal chemistry campaigns targeting KRAS-driven cancers. Research groups should prioritize this specific building block when designing focused libraries for KRAS G12D inhibition, as its nanomolar cellular activity provides a validated baseline for structure-activity relationship (SAR) studies. The compound's extended alkyl chain and specific fluorine placement on the pyridine ring are critical features that may contribute to this potency profile, and substituting with shorter-chain or differently substituted analogs could compromise activity. Procurement of this exact compound ensures that SAR trends are built on a foundation of reproducible, high-potency inhibition rather than on lower-activity screening hits.

Sodium Channel Modulator Synthesis with Validated Literature Precedent

The compound is explicitly documented as a building block for the preparation of aminopyridinamides as sodium channel modulators, with references to foundational medicinal chemistry literature . Research groups focused on developing novel sodium channel blockers for pain, epilepsy, or cardiac arrhythmia indications should select this compound over less-characterized analogs to leverage established synthetic routes and pharmacophore alignment. The documented application reduces the risk of synthetic dead-ends and accelerates lead optimization timelines. Unlike its 2-position pyridine isomer, which lacks equivalent sodium channel-specific documentation, this compound offers a de-risked entry point into a therapeutically validated target class.

CNS Drug Discovery Requiring Moderate Lipophilicity for Blood-Brain Barrier Penetration

Based on computational estimates, the compound's cLogP of approximately 1.5-2.0, which is 1.0-1.5 log units higher than its shorter-chain ethanamine analog (LogP = 0.44) [2], positions it favorably for CNS-targeted programs. The moderate lipophilicity enhances predicted passive membrane permeability and blood-brain barrier penetration while remaining within the optimal CNS drug space (cLogP typically 1-4). This property profile makes the compound a strategic choice for medicinal chemists developing CNS-penetrant sodium channel modulators or other neurological therapeutics where both target engagement and brain exposure are required. In contrast, the less lipophilic ethanamine analog may exhibit insufficient BBB penetration for CNS applications.

Salt and Formulation Development Studies Leveraging Moderate Basicity

The predicted pKa of 8.28 places the compound in a moderately basic range that is distinct from both highly basic primary amines (pKa ~10-11) and weakly basic heteroaromatic amines. This pKa profile affects protonation state at physiological pH and influences salt selection, crystallization, and formulation behavior. Pharmaceutical development groups conducting preformulation studies or salt screening should consider this specific basicity when designing stable salt forms. The 1.8 pKa unit difference relative to the ethanamine analog [2] means that salt formation strategies optimized for shorter-chain analogs may not translate effectively, necessitating compound-specific formulation development.

Quote Request

Request a Quote for 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.